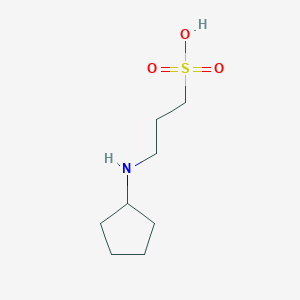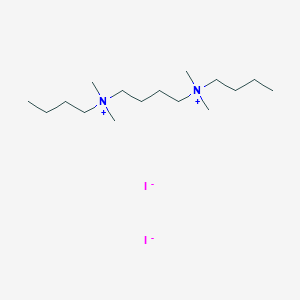![molecular formula C18H15N3O2 B14220778 4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol CAS No. 802919-12-6](/img/structure/B14220778.png)
4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol consists of a pyrazolo[1,5-a]pyrimidine core with two phenol groups attached at the 4 and 4’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out without the need for a catalyst . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under suitable conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The phenol groups may also contribute to its biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
4,4’-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol is unique due to the presence of two phenol groups, which enhance its ability to form hydrogen bonds and interact with biological targets. This structural feature may contribute to its superior biological activity compared to other similar compounds.
Properties
CAS No. |
802919-12-6 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl]phenol |
InChI |
InChI=1S/C18H15N3O2/c22-14-6-2-12(3-7-14)16-17(13-4-8-15(23)9-5-13)20-21-11-1-10-19-18(16)21/h1-11,18,20,22-23H |
InChI Key |
YLIZNACRQRRFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(C(=C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
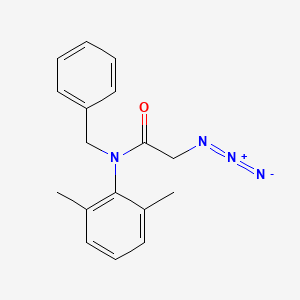
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
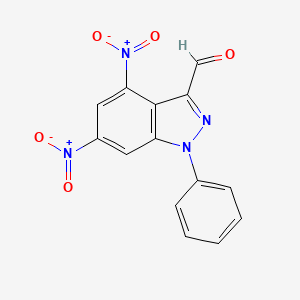
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
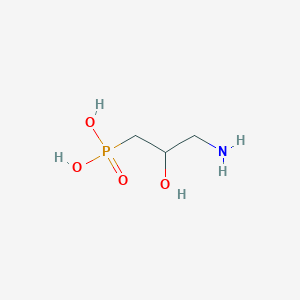

![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
